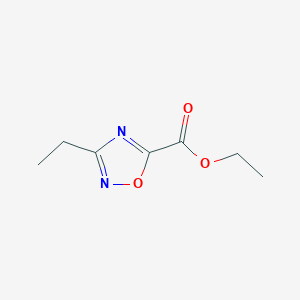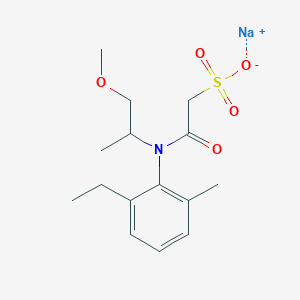
s-Triazine, 2,4-bis(dimethylamino)-6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
S-Triazine, 2,4-bis(dimethylamino)-6-chloro- is a useful research compound. Its molecular formula is Array and its molecular weight is 201.66 g/mol. The purity is usually 95%.
The exact mass of the compound s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality s-Triazine, 2,4-bis(dimethylamino)-6-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazine, 2,4-bis(dimethylamino)-6-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triazine derivatives have been disclosed as potent inhibitors of tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It’s known that triazine derivatives interact with their targets, such as tyrosine kinase, leading to inhibition of the enzyme . This interaction can result in changes in cellular functions, potentially leading to anticonvulsant, anti-inflammatory, and neuroprotective effects .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it may affect pathways related to cell growth and differentiation .
Result of Action
Based on the known effects of triazine derivatives, it can be inferred that the compound may have anticonvulsant, anti-inflammatory, and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
s-Triazine, 2,4-bis(dimethylamino)-6-chloro- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are crucial for cell signaling and growth . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can bind to DNA, affecting gene expression and cellular function . The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Cellular Effects
The effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, by inhibiting the activity of tyrosine kinases . This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival . Furthermore, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- involves its binding interactions with biomolecules and enzyme inhibition. This compound can form stable complexes with DNA, leading to changes in gene expression and cellular function . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- inhibits the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins and disrupting cell signaling pathways . These interactions contribute to the compound’s ability to modulate cellular processes and induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Degradation of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can lead to the formation of metabolites with different biological activities . Long-term exposure to this compound has been shown to affect cellular function, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause toxicity . Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can affect metabolic flux and alter the levels of key metabolites, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within these compartments can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
6-chloro-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPKORYHXFIOSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192147 |
Source


|
| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38902-68-0 |
Source


|
| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038902680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)








![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)


